![molecular formula C10H12O3 B1589977 cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol CAS No. 35697-16-6](/img/structure/B1589977.png)
cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol
Overview
Description
“Cis-5,6,7,8-Tetrahydro-1,6,7-naphthalenetriol” is a chemical compound with the molecular formula C10H12O3 . It is used as an intermediate in the preparation of nondepressant β-adrenergic blocking agents .
Molecular Structure Analysis
The molecular structure of “cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol” can be represented by the SMILES notation:OC1=C2CC(O)C(O)CC2=CC=C1
. The InChI representation is InChI=1S/C15H14O4S/c16-14(17)11-20(18,19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)
. Physical And Chemical Properties Analysis
“Cis-5,6,7,8-Tetrahydro-1,6,7-naphthalenetriol” has a molecular weight of 180.2 . It has a predicted density of 1.4 g/cm3 . The melting point is 188-188.5 °C (solvent: ethanol) , and the boiling point is predicted to be 363.8ºC at 760mmHg . The flash point is 183.4ºC .Scientific Research Applications
Chromatographic Analysis
cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol: can be analyzed using reverse phase High-Performance Liquid Chromatography (HPLC). The method involves a mobile phase containing acetonitrile, water, and phosphoric acid, which can be replaced with formic acid for Mass-Spectrometry (MS) compatibility . This technique is essential for identifying and quantifying the compound in various samples, making it a fundamental tool in pharmacokinetics and impurity isolation.
Educational Purposes
The compound is used in educational settings, particularly in chemistry and pharmacology courses. Instruments like the Cromite™ Analyzer, which are designed for schools and universities, can separate compounds such as cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol for educational demonstrations . This hands-on approach aids students in understanding chromatographic techniques and the chemical properties of various substances.
Mechanism of Action
Target of Action
It is known that this compound is used for research and development purposes .
Mode of Action
It’s unique structure allows for the development of drugs with minimal side effects on the central nervous system .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol is currently unknown .
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
properties
IUPAC Name |
(6S,7R)-5,6,7,8-tetrahydronaphthalene-1,6,7-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-8-3-1-2-6-4-9(12)10(13)5-7(6)8/h1-3,9-13H,4-5H2/t9-,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKZSCHMOAPNEN-VHSXEESVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CC2=C1C=CC=C2O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](CC2=C1C=CC=C2O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189210 | |
Record name | cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
35697-16-6 | |
Record name | cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035697166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-5,6,7,8-tetrahydronaphthalene-1,6,7-triol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.878 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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